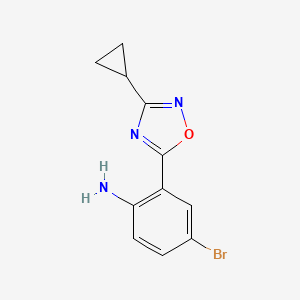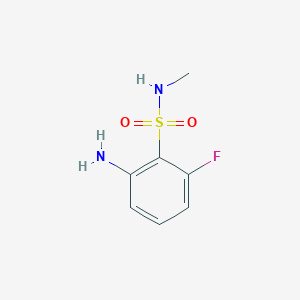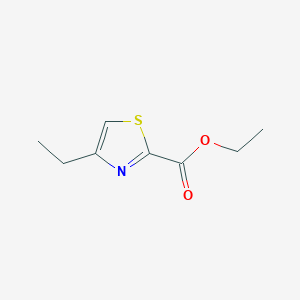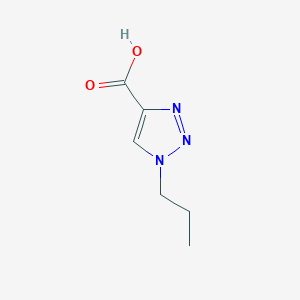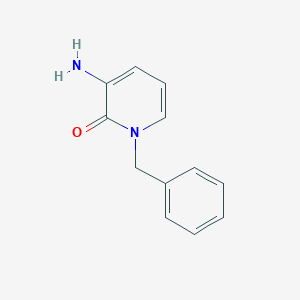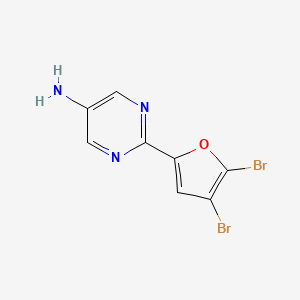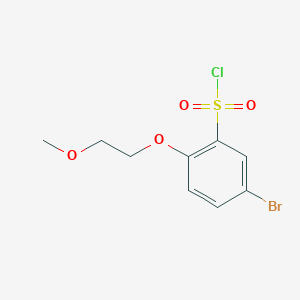![molecular formula C13H20N4 B1527446 5-[(4-环丙基哌嗪-1-基)甲基]吡啶-2-胺 CAS No. 1457441-68-7](/img/structure/B1527446.png)
5-[(4-环丙基哌嗪-1-基)甲基]吡啶-2-胺
描述
5-[(4-Cyclopropylpiperazin-1-yl)methyl]pyridin-2-amine is a chemical compound that has garnered significant interest in the research community due to its potential applications in various fields. This compound is characterized by its unique structure, which includes a cyclopropyl group attached to a piperazine ring, further connected to a pyridine ring through a methyl bridge. Its molecular formula is C13H20N4, and it has a molecular weight of 232.33 g/mol .
科学研究应用
5-[(4-Cyclopropylpiperazin-1-yl)methyl]pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
The primary targets of 5-[(4-Cyclopropylpiperazin-1-yl)methyl]pyridin-2-amine are currently unknown
Biochemical Pathways
Without specific information on the compound’s targets, it is difficult to determine the exact biochemical pathways affected by 5-[(4-Cyclopropylpiperazin-1-yl)methyl]pyridin-2-amine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Cyclopropylpiperazin-1-yl)methyl]pyridin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The synthesis begins with the preparation of 4-cyclopropylpiperazine. This can be achieved by reacting cyclopropylamine with piperazine under controlled conditions.
Attachment of the Methyl Group: The next step involves the introduction of a methyl group to the piperazine ring. This can be done using methylating agents such as methyl iodide or dimethyl sulfate.
Coupling with Pyridine: The final step is the coupling of the methylated piperazine intermediate with 2-chloropyridine. This reaction is typically carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
5-[(4-Cyclopropylpiperazin-1-yl)methyl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in DMF or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
相似化合物的比较
Similar Compounds
- 4-[(4-Cyclopropylpiperazin-1-yl)methyl]pyridin-2-amine
- 5-[(4-Methylpiperazin-1-yl)methyl]pyridin-2-amine
- 5-[(4-Phenylpiperazin-1-yl)methyl]pyridin-2-amine
Uniqueness
5-[(4-Cyclopropylpiperazin-1-yl)methyl]pyridin-2-amine stands out due to its unique cyclopropyl group, which can impart distinct chemical and biological properties. This structural feature may influence its binding affinity, selectivity, and overall efficacy in various applications.
属性
IUPAC Name |
5-[(4-cyclopropylpiperazin-1-yl)methyl]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4/c14-13-4-1-11(9-15-13)10-16-5-7-17(8-6-16)12-2-3-12/h1,4,9,12H,2-3,5-8,10H2,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SASUDXLROUWZCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(CC2)CC3=CN=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


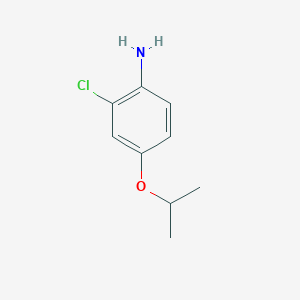
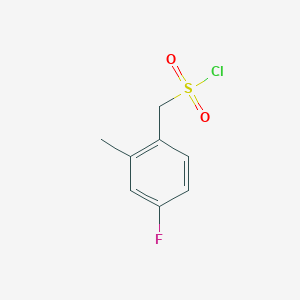
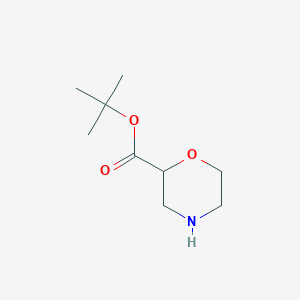
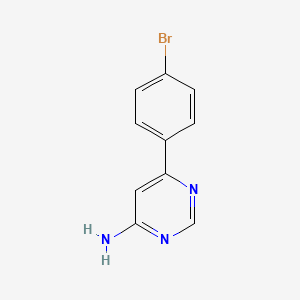
![3-amino-N-[4-(dimethylamino)butyl]benzene-1-sulfonamide](/img/structure/B1527373.png)
![1-[(5-Bromofuran-2-yl)methyl]piperidin-3-ol](/img/structure/B1527375.png)

